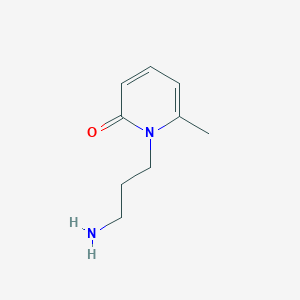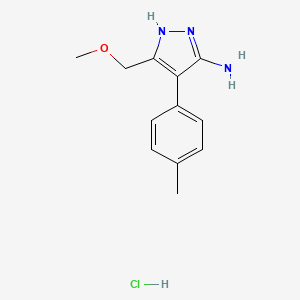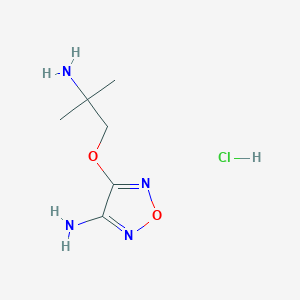
1-(3-Aminopropyl)-6-methylhydropyridin-2-one
説明
Compounds like “1-(3-Aminopropyl)-6-methylhydropyridin-2-one” belong to a class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom . They are often used in the synthesis of various pharmaceuticals, polymers, dyes, etc .
Chemical Reactions Analysis
Amines, in general, are basic and can react with acids to form salts . They can also undergo reactions with carbonyl compounds to form imines or enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(3-Aminopropyl)-6-methylhydropyridin-2-one” would depend on its specific structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds . They are also usually soluble in organic solvents .科学的研究の応用
Organic Synthesis
1-(3-Aminopropyl)-6-methylhydropyridin-2-one: serves as a versatile intermediate in organic synthesis. Its reactivity with various chemical groups allows for the creation of complex molecules used in pharmaceuticals and agrochemicals. For instance, it can undergo reactions to form cyclic compounds that are key intermediates in synthesizing active pharmaceutical ingredients .
Pharmaceuticals
In the pharmaceutical industry, this compound is utilized for synthesizing novel drug candidates. Its structure is conducive to forming stable ring systems, which are often found in drugs targeting neurological disorders. Research has shown its potential in creating compounds with significant therapeutic effects .
Agrochemicals
The compound’s reactivity is exploited in the development of agrochemicals. It can be transformed into various derivatives that act as potent pesticides or herbicides, contributing to crop protection and yield enhancement .
Dyestuff Industry
In the dyestuff industry, 1-(3-Aminopropyl)-6-methylhydropyridin-2-one is used as a building block for complex dyes. Its ability to bind with other molecules and form colored complexes is valuable for creating new pigments and dyes with specific properties for textiles and inks .
Anion Binding Studies
This compound has been studied for its ability to bind anions, which is crucial in environmental and biological contexts. Researchers have explored its use in sensors that detect anions in solutions, which has implications for water purification and environmental monitoring .
Surface Functionalization
The compound’s amine group makes it suitable for surface functionalization. It can be used to modify surfaces at the molecular level, improving the adhesion of coatings or enabling the immobilization of biomolecules for biosensor applications .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(3-aminopropyl)-6-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-4-2-5-9(12)11(8)7-3-6-10/h2,4-5H,3,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTKGKJJNYKMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)-6-methylhydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)


![[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1440459.png)



![N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1440464.png)
![2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride](/img/structure/B1440465.png)

![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)